molecular formula C6H12BrNO B1274114 2-Bromo-3,3-dimethylbutanamide CAS No. 25117-56-0

2-Bromo-3,3-dimethylbutanamide

Cat. No.: B1274114
CAS No.: 25117-56-0
M. Wt: 194.07 g/mol
InChI Key: PLXPZSSUCGOIHP-UHFFFAOYSA-N
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Description

2-Bromo-3,3-dimethylbutanamide is an organic compound with the molecular formula C₆H₁₂BrNO. It is a brominated amide, characterized by the presence of a bromine atom attached to a butanamide backbone. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-3,3-dimethylbutanamide can be synthesized through the reaction of 3,3-dimethylbutanamide with bromine in the presence of a suitable catalyst. The reaction typically involves the addition of bromine to the amide under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the use of phase-transfer catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3,3-dimethylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products

    Substitution: Formation of substituted amides or thiols.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Mechanism of Action

The mechanism of action of 2-Bromo-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,3-dimethylbutanoic acid
  • 2-Bromo-3,3-dimethylbutanol
  • 2-Bromo-3,3-dimethylbutane

Uniqueness

2-Bromo-3,3-dimethylbutanamide is unique due to its amide functional group, which imparts distinct reactivity compared to its analogs. The presence of the bromine atom enhances its electrophilic properties, making it a valuable intermediate in various synthetic applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it an important subject of study in various scientific disciplines.

Properties

IUPAC Name

2-bromo-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXPZSSUCGOIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947981
Record name 2-Bromo-3,3-dimethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25117-56-0
Record name Butyramide, 2-bromo-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-3,3-dimethylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of N-benzylbutanamide derivatives as herbicides?

A: While the exact mechanism of action is not explicitly detailed in the provided research, the studies highlight the importance of specific structural features for herbicidal activity. For instance, the presence of a 1-(4-substituted phenyl)ethyl group on the nitrogen atom was found to be crucial for high activity against rice blast fungus (Piricularia oryzae) []. This suggests that these compounds likely target a specific biological pathway or enzyme within plants, leading to growth inhibition or death.

Q2: How does the stereochemistry of N-benzylbutanamide derivatives affect their herbicidal activity?

A: Stereochemistry plays a crucial role in the biological activity of these compounds. Research demonstrates that the (R)-(+)-enantiomer of N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (S-47) exhibited significantly higher activity (approximately tenfold) against Scirpus juncoides compared to its (S)-(-)-counterpart [, ]. Similarly, for optimal activity in N-(1'-phenylethyl)-2-bromo-3,3-dimethylbutanamide (S-44), the R-configuration at the acid moiety and the S-configuration at the amine moiety were found to be essential []. These findings underscore the importance of chirality in designing potent and selective herbicides within this class of compounds.

Q3: What structural modifications to the N-benzylbutanamide scaffold have been explored, and how do they impact herbicidal activity?

A: Researchers have investigated various structural modifications to optimize the herbicidal activity of N-benzylbutanamide derivatives. Studies revealed that incorporating a p-methyl group into the N-(1-methyl-1-phenylethyl)-2-ethyl-3,3-dimethylbutanamide (PEB) structure resulted in a compound with high selectivity for Cyperus rotundus (nutsedge), leaving crops like corn, soybeans, and cotton unharmed []. Furthermore, quantitative structure-activity relationship (QSAR) studies on N-[1-(4-chlorophenyl)ethyl]acylamides demonstrated the importance of both hydrophobicity and steric bulkiness of acyl substituents for enhancing activity []. These findings provide valuable insights for designing new herbicides with improved potency and species-specificity.

Q4: How is N-(1-Methyl-1-phenylethyl)-2-bromo-3,3-dimethylbutanamide (bromobutide) metabolized in rats and mice, and are there any species differences?

A: Metabolic studies in rats and mice revealed that bromobutide undergoes extensive metabolism, primarily through oxidation of the phenyl and t-butyl groups, followed by glucuronidation [, ]. Notably, species differences were observed in the excretion routes and metabolite profiles. While rats primarily excreted metabolites through bile, mice favored urinary excretion []. This difference was attributed to variations in the molecular weight cutoff for biliary excretion between the two species. Additionally, rats exhibited a greater tendency for enterohepatic circulation of biliary excreted metabolites, leading to further oxidation and debromination []. These findings highlight the importance of considering species-specific metabolism when assessing the environmental fate and potential risks associated with this herbicide.

Q5: What are the implications of the identified metabolic pathways of bromobutide for its environmental persistence and potential toxicity?

A: The research indicates that bromobutide undergoes extensive metabolism in mammals, leading to various metabolites, including hydroxylated and debrominated derivatives [, ]. Understanding these metabolic pathways is crucial for assessing the compound's environmental persistence and potential toxicity. The identification of specific metabolites, such as glucuronide conjugates, provides valuable insights into the detoxification and elimination mechanisms employed by organisms. Furthermore, comparing the metabolic profiles across different species (e.g., rats and mice) can help predict potential environmental risks and inform the development of strategies to mitigate any adverse effects.

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